molecular formula C8H7BrO3S B2640021 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide CAS No. 1428725-91-0

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide

Cat. No.: B2640021
CAS No.: 1428725-91-0
M. Wt: 263.11
InChI Key: AUOMRBNQWQRJBQ-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide is a brominated and hydroxylated derivative of dihydrobenzothiophene sulfone. Its structure comprises a benzothiophene core (a benzene ring fused to a thiophene ring) with two adjacent saturated carbons in the thiophene moiety (2,3-dihydro), a sulfone group (1,1-dioxide), a bromine substituent at position 5, and a hydroxyl group at position 2. The molecular formula is C₈H₇BrO₃S, with an average molecular weight of 263.11 g/mol .

Properties

IUPAC Name

5-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOMRBNQWQRJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfone groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide with structurally or functionally related sulfone-containing heterocycles.

Structural Analogues

5-Bromo-2,3-dihydrothiophene 1,1-dioxide (XVIIc)

  • Structure: A non-benzannulated dihydrothiophene sulfone with bromine at position 3.
  • Molecular Formula : C₄H₅BrO₂S (MW: 197.05 g/mol) .
  • Key Differences: Lacks the fused benzene ring and hydroxyl group. Smaller molecular size reduces aromatic stabilization, leading to higher reactivity in dehydrobromination reactions .

2,4-Dimethyl-6-allyl-7-hydroxy-2,3-dihydrobenzothiophene

  • Structure : Benzothiophene derivative with methyl, allyl, and hydroxyl substituents.
  • Key Differences :
    • Synthesized via thermal rearrangement of 1-allyloxy-2-allylthio-4-methylbenzene at 215°C .
    • Lacks the sulfone group and bromine, resulting in distinct electronic properties and reduced electrophilic reactivity.
Functional Analogues

Nifurtimox

  • Structure: Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide .
  • Key Differences :
    • Contains a nitrofuran moiety and thiazine sulfone, contributing to its antiparasitic activity.
    • The nitro group enhances redox reactivity, unlike the bromine and hydroxyl groups in the target compound.

N-Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxides

  • Structure : Sulfonyl peptides with N-acyl groups .
  • Key Differences :
    • Sulfone groups in these compounds hydrolyze to sulfonic acids under humid conditions, whereas the fused aromatic system in the target compound may stabilize the sulfone against hydrolysis.
    • The hydroxyl group in the target compound could mitigate moisture sensitivity through intramolecular hydrogen bonding.
Reactivity and Stability Trends
Parameter This compound 5-Bromo-2,3-dihydrothiophene 1,1-dioxide (XVIIc) Nifurtimox
Electrophilic Reactivity Moderate (benzene ring deactivated by sulfone) High (non-aromatic, reactive double bond) High (nitro group)
Hydrolysis Sensitivity Low (aromatic stabilization) Moderate (prone to sulfone hydrolysis) High (nitro reduction)
Solubility Enhanced by hydroxyl group Low (non-polar core) Moderate (polar nitro)
Research Findings
  • Bromination Patterns : In dihydrothiophene sulfones, bromine addition occurs at unsaturated positions (e.g., 3,4-dibromination in 2,5-dihydrothiophene sulfone), whereas bromine in the target compound is pre-installed at position 5, directing further substitution to the benzene ring .
  • Sulfone Stability: Benzothiophene sulfones exhibit greater thermal and hydrolytic stability compared to non-aromatic sulfones (e.g., thiazetidine derivatives) due to aromatic conjugation .
  • Hydrogen Bonding : The hydroxyl group in the target compound may facilitate crystallization, as seen in similar dihydrobenzothiophenes analyzed via crystallographic tools like ORTEP-3 .

Biological Activity

5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a compound characterized by the molecular formula C8H7BrO3SC_8H_7BrO_3S and a molecular weight of 263.11 g/mol. This compound features a unique structure that combines a bromine atom, a hydroxyl group, and a sulfone group, which contribute to its diverse biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound includes a benzothiophene core, which is notable for its fused bicyclic system that incorporates both sulfur and aromatic characteristics. The presence of functional groups such as hydroxyl and sulfone enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and sulfone groups are crucial for its reactivity and binding affinity to various enzymes and receptors involved in disease pathways. Research indicates that this compound may inhibit specific enzymes or receptors, leading to potential therapeutic effects against various diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features allow it to disrupt microbial cell functions, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that derivatives of benzothiophene compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene have demonstrated activity against glioma, melanoma, and other resistant cancer cell lines .

Case Studies

Several studies have focused on the biological activity of related compounds within the benzothiophene class:

  • Cytotoxicity Against Cancer Cell Lines : A study reported significant cytotoxic effects of benzothiophene derivatives against multiple cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The IC50 values ranged from micromolar concentrations indicating potent activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in targeted cancer therapies .

Summary Table of Biological Activities

Activity Effect Cell Lines Tested IC50 Value
AntimicrobialInhibition of microbial growthVarious bacterial strainsNot specified
AnticancerCytotoxicityA549, HeLa, B16F10Micromolar range

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